molecular formula C15H14BrN3O B2843720 N-[(4-bromophenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide CAS No. 2415629-84-2

N-[(4-bromophenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide

Cat. No.: B2843720
CAS No.: 2415629-84-2
M. Wt: 332.201
InChI Key: NVUWVNNCAYKTAD-UHFFFAOYSA-N
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Description

N-[(4-bromophenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridazine derivatives This compound is characterized by its unique structure, which includes a bromophenyl group and a cyclopenta[c]pyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromophenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide typically involves multiple steps One common synthetic route starts with the reaction of 4-bromobenzylamine with cyclopentadiene to form an intermediate compound This intermediate is then subjected to cyclization with hydrazine hydrate to yield the desired pyridazine core

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography. The choice of solvents, temperature, and reaction time are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromophenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N-[(4-bromophenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate receptors in the nervous system, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-bromophenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide stands out due to its unique cyclopenta[c]pyridazine core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O/c16-12-6-4-10(5-7-12)9-17-15(20)14-8-11-2-1-3-13(11)18-19-14/h4-8H,1-3,9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVUWVNNCAYKTAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN=C2C1)C(=O)NCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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